1',2,2-Trimethyl[1,1'-bi(cyclobutane)]-1-ol

Catalog No.
S12994625
CAS No.
820222-43-3
M.F
C11H20O
M. Wt
168.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1',2,2-Trimethyl[1,1'-bi(cyclobutane)]-1-ol

CAS Number

820222-43-3

Product Name

1',2,2-Trimethyl[1,1'-bi(cyclobutane)]-1-ol

IUPAC Name

2,2-dimethyl-1-(1-methylcyclobutyl)cyclobutan-1-ol

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

InChI

InChI=1S/C11H20O/c1-9(2)7-8-11(9,12)10(3)5-4-6-10/h12H,4-8H2,1-3H3

InChI Key

CDTVMRXMYZLTTE-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC1(C2(CCC2)C)O)C

1',2,2-Trimethyl[1,1'-bi(cyclobutane)]-1-ol is a bicyclic organic compound characterized by its unique structure, which consists of two fused cyclobutane rings. The compound features a hydroxyl group (-OH) attached to one of the carbon atoms in the bicyclic framework, alongside three methyl groups attached to the carbon skeleton. This specific arrangement contributes to its distinctive chemical properties and potential applications in various fields.

  • Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The compound can be reduced to remove the hydroxyl group, yielding hydrocarbons. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
  • Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions, using halogenating agents like bromine or chlorine.

The synthesis of 1',2,2-Trimethyl[1,1'-bi(cyclobutane)]-1-ol typically involves cyclization reactions of appropriate precursors under controlled conditions.

Common Synthetic Routes:

  • Cyclization of Cyclobutane Derivatives: A suitable cyclobutane derivative is reacted with a methylating agent.
  • Hydroxyl Group Introduction: The introduction of a hydroxyl group is achieved through oxidation or hydrolysis reactions.
  • Catalytic Conditions: The reactions usually require catalysts and specific temperature and pressure settings to optimize yield and purity.

In industrial settings, large-scale synthesis may utilize continuous flow reactors and advanced catalysts to enhance efficiency and minimize costs .

The unique structure of 1',2,2-Trimethyl[1,1'-bi(cyclobutane)]-1-ol lends itself to various applications:

  • Chemical Synthesis: It can serve as an intermediate in organic synthesis for more complex molecules.
  • Material Science: Its structural properties may be explored in the development of novel materials or polymers.
  • Pharmaceuticals: Potential applications in drug development could arise from its biological activity once further studies validate its efficacy.

Several compounds share structural similarities with 1',2,2-Trimethyl[1,1'-bi(cyclobutane)]-1-ol. Here are some notable examples:

Compound NameStructure TypeKey Features
Bicyclo[3.3.0]octan-3-olBicyclic alcoholContains a hydroxyl group; exhibits potential biological activity
1,4-DimethylcyclohexanolCyclic alcoholSimilar methyl substitution; used in fragrance industry
9-MethylphenanthrenePolycyclic aromatic hydrocarbonShares bicyclic nature; studied for environmental impact

Uniqueness

What sets 1',2,2-Trimethyl[1,1'-bi(cyclobutane)]-1-ol apart is its specific arrangement of methyl groups within a bicyclic framework that may influence its reactivity and potential applications differently than the other compounds listed.

Further research into this compound could unveil new pathways for synthesis and application across various scientific disciplines.

Bicyclobutane derivatives emerged as pivotal synthetic targets following the 1960s, when researchers first recognized the unique reactivity of strained carbocyclic systems. The parent compound bicyclo[1.1.0]butane, with its 63.9 kcal mol⁻¹ strain energy, demonstrated unprecedented bond cleavage patterns under mild conditions. This discovery catalyzed efforts to functionalize bicyclobutane scaffolds, culminating in the development of alkyl-substituted variants like 1',2,2-trimethyl[1,1'-bi(cyclobutane)]-1-ol. Early synthetic routes relied on intramolecular Wurtz coupling and dehydrohalogenation, as exemplified by the preparation of ethyl bicyclobutane carboxylate derivatives. Contemporary methods leverage transition-metal catalysis and strain-release strategies to access diverse bicyclobutane architectures.

Structural Significance of Polycyclic Alcohols in Synthetic Applications

The incorporation of a hydroxyl group into polycyclic frameworks dramatically alters their electronic and steric profiles. For 1',2,2-trimethyl[1,1'-bi(cyclobutane)]-1-ol, the alcohol moiety serves dual roles:

  • Hydrogen-bond donor: Facilitates supramolecular assembly in crystal engineering applications.
  • Site-selective functionalization anchor: Enables derivatization via oxidation, esterification, or nucleophilic substitution.

Comparative analysis of bicyclic alcohols reveals that methyl substitution patterns critically influence ring strain distribution. The 1',2,2-trimethyl configuration in this compound imposes torsional constraints that stabilize transition states in [2+2] cycloadditions, as observed in related systems.

Table 1: Key Structural Parameters of 1',2,2-Trimethyl[1,1'-bi(cyclobutane)]-1-ol

PropertyValueSource
Molecular formulaC₁₁H₂₀O
Molecular weight168.28 g/mol
Cyclobutane ring fusion1,1'-bi(cyclobutane)
Functional groupsTertiary alcohol, three methyl

Positional Isomerism in Trimethyl-Substituted Bicyclic Systems

The stereoelectronic consequences of methyl group placement in bicyclobutanes create distinct isomeric landscapes. For 1',2,2-trimethyl[1,1'-bi(cyclobutane)]-1-ol, three isomeric forms arise from:

  • Vicinal vs. distal methyl positioning: Methyl groups at C2 versus C3 alter ring puckering dynamics.
  • Endo vs. exo alcohol configuration: Hydrogen-bonding networks differ based on hydroxyl group orientation relative to the fused ring system.

Spectroscopic studies of related trimethylbicycloheptanols (e.g., 1,5,5-trimethylbicyclo[2.2.1]heptan-2-ol) demonstrate that even minor stereochemical variations significantly impact boiling points (Δbp ≈ 15°C between isomers) and dipole moments (μ = 1.2–1.8 D). In synthetic contexts, such isomerism dictates reaction pathways—axial methyl groups in 1',2,2-trimethyl derivatives favor equatorial attack during nucleophilic additions, as predicted by Bürgi-Dunitz trajectory analysis.

XLogP3

2.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

168.151415257 g/mol

Monoisotopic Mass

168.151415257 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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